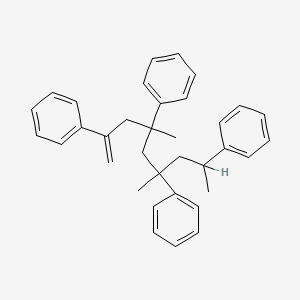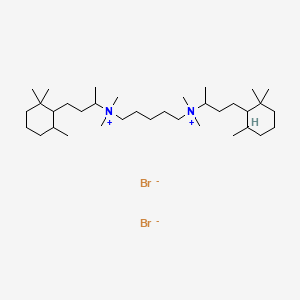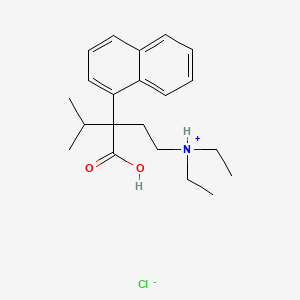
1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride is a synthetic organic compound with a complex structure. It is a derivative of naphthaleneacetic acid, which is widely used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step organic synthesis process. The starting materials typically include naphthaleneacetic acid and various reagents such as diethylamine and isopropyl chloride. The reaction conditions involve controlled temperatures and specific catalysts to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors and advanced purification techniques. The process is optimized to achieve high yields and purity, ensuring the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like hydrochloric acid and isopropyl chloride are employed.
Major Products Formed: The major products formed from these reactions include various derivatives of naphthaleneacetic acid, which can be further utilized in different applications.
Scientific Research Applications
This compound finds extensive use in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable tool in the development of new drugs, agricultural chemicals, and advanced materials.
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Biology: It serves as a research tool in studying plant growth and development. Medicine: It is explored for its potential therapeutic properties in treating various diseases. Industry: It is utilized in the production of specialized chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors in biological systems, leading to various physiological responses. The exact mechanism of action depends on the specific application and the biological context in which it is used.
Comparison with Similar Compounds
Naphthaleneacetic acid
Diethylamine
Isopropyl chloride
Uniqueness: 1-Naphthaleneacetic acid, alpha-(2-(diethylamino)ethyl)-alpha-isopropyl-, hydrochloride is unique due to its complex structure and the presence of multiple functional groups. This allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industry.
Properties
CAS No. |
6491-85-6 |
|---|---|
Molecular Formula |
C21H30ClNO2 |
Molecular Weight |
363.9 g/mol |
IUPAC Name |
(3-carboxy-4-methyl-3-naphthalen-1-ylpentyl)-diethylazanium;chloride |
InChI |
InChI=1S/C21H29NO2.ClH/c1-5-22(6-2)15-14-21(16(3)4,20(23)24)19-13-9-11-17-10-7-8-12-18(17)19;/h7-13,16H,5-6,14-15H2,1-4H3,(H,23,24);1H |
InChI Key |
JVKIKFSOROSXSA-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCC(C1=CC=CC2=CC=CC=C21)(C(C)C)C(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


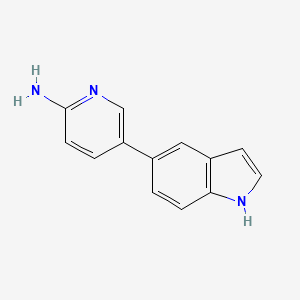
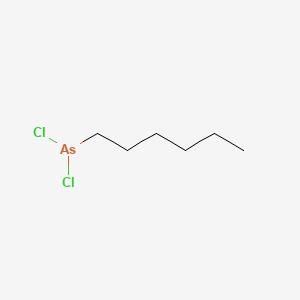
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl methanesulfonate](/img/structure/B15347399.png)

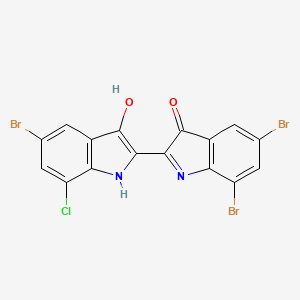
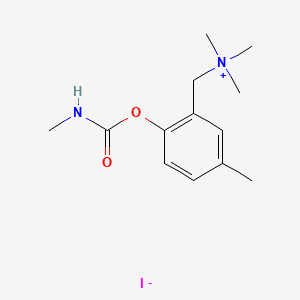
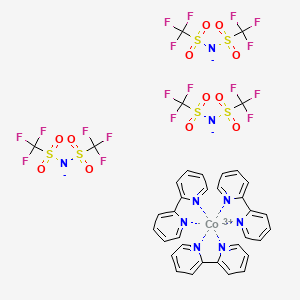
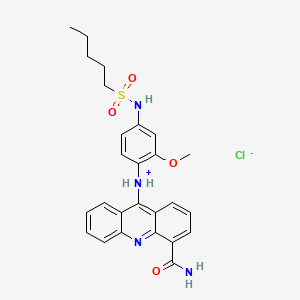
![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)


![4-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B15347471.png)
